N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic amide derivative featuring a quinazolinone core, a cyclohexyl group, and a 3-phenylpropylaminoethyl side chain. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
CAS No. |
1223770-16-8 |
|---|---|
Molecular Formula |
C30H38N4O4 |
Molecular Weight |
518.658 |
IUPAC Name |
N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35) |
InChI Key |
XJXFWVVUZAYMIG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation or acylation reactions.
Attachment of the Phenylpropylamine Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
“N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which “N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares functional motifs with several classes of amide derivatives (Table 1):
Key Observations :
- Core Heterocycles: The quinazolinone (target) and thiazolidinone () both feature dioxo groups but differ in ring size and electronic properties. Quinazolinones are larger and may engage in π-π stacking with biological targets, while thiazolidinones are smaller and more rigid .
- Substituent Effects : The target’s cyclohexyl group increases lipophilicity (predicted logP > 4) compared to the sulfamoyl phenyl groups in ’s CF series, which may enhance solubility via hydrogen bonding .
Pharmacological and Physicochemical Properties
- Solubility : The target’s cyclohexyl group may reduce aqueous solubility compared to ’s sulfamoyl derivatives but improve blood-brain barrier penetration .
- Bioactivity: While direct data are unavailable, ’s thiazolidinone derivatives show antimicrobial activity at IC50 values of 5–20 μM, suggesting the target’s quinazolinone core could exhibit similar or enhanced potency due to expanded binding interactions .
Data Tables
Table 1: Structural and Functional Comparison (See above for full table.)
Biological Activity
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound belonging to the quinazoline derivatives class. These compounds are recognized for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C30H38N4O4
- Molecular Weight : 518.658 g/mol
- CAS Number : 1223770-16-8
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes and receptors. Research indicates that quinazoline derivatives may inhibit certain kinases involved in cancer cell proliferation and modulate inflammatory pathways by interacting with signaling molecules .
Anticancer Activity
Quinazoline derivatives have shown promising anticancer effects in various studies. For instance:
- Inhibition of Kinases : The compound may inhibit kinases that are crucial for cancer cell growth and survival.
- Cell Proliferation Studies : In vitro studies have demonstrated that compounds similar to N-cyclohexyl derivatives can significantly reduce the proliferation of cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy:
- Cytokine Modulation : Research suggests that it can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of kinases | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anticonvulsant | Potential anticonvulsant activity |
Case Studies
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal investigated the effects of quinazoline derivatives on various cancer cell lines. The results indicated a marked reduction in cell viability when treated with N-cyclohexyl derivatives, suggesting its potential as an anticancer agent.
-
Inflammation Model :
- In another study focusing on inflammatory models, the compound demonstrated significant inhibition of inflammatory markers in vivo, indicating its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
